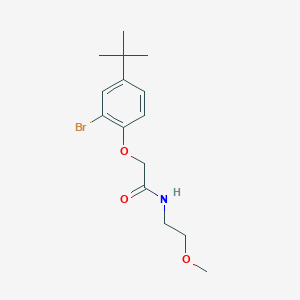![molecular formula C17H16N2O3S B296305 3-(3,4-Dimethoxy-phenyl)-5-phenylsulfanylmethyl-[1,2,4]oxadiazole](/img/structure/B296305.png)
3-(3,4-Dimethoxy-phenyl)-5-phenylsulfanylmethyl-[1,2,4]oxadiazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(3,4-Dimethoxy-phenyl)-5-phenylsulfanylmethyl-[1,2,4]oxadiazole is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. This compound is also known as DPO and has been synthesized using different methods.
Mécanisme D'action
The mechanism of action of DPO is not fully understood. However, it has been reported to inhibit the growth of cancer cells by inducing apoptosis and cell cycle arrest. DPO has also been found to inhibit the activity of bacterial enzymes such as DNA gyrase and topoisomerase IV, which are essential for bacterial growth and replication.
Biochemical and Physiological Effects:
DPO has been found to have both biochemical and physiological effects. It has been reported to increase the levels of reactive oxygen species (ROS) in cancer cells, which leads to apoptosis. DPO has also been found to inhibit the growth of bacteria by disrupting their DNA replication and transcription. Additionally, DPO has been found to have antioxidant activity, which protects cells from oxidative stress.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using DPO in lab experiments is its potential applications in various fields of scientific research such as cancer research and antibacterial research. DPO has also been found to have low toxicity, which makes it a potential candidate for drug development. However, one of the limitations of using DPO in lab experiments is its limited solubility in water, which makes it difficult to use in aqueous solutions.
Orientations Futures
There are several future directions for the research on DPO. One of the directions is to investigate the potential applications of DPO in the treatment of oxidative stress-related diseases such as Alzheimer's disease and Parkinson's disease. Another direction is to investigate the potential of DPO as a chemotherapeutic agent for the treatment of different types of cancer. Additionally, further research is needed to understand the mechanism of action of DPO and its potential side effects.
Conclusion:
In conclusion, DPO is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. It has been synthesized using different methods and has been found to exhibit antitumor and antibacterial activity. Additionally, DPO has been found to have antioxidant activity, which makes it a potential candidate for the treatment of oxidative stress-related diseases. Further research is needed to understand the mechanism of action of DPO and its potential applications in different fields of scientific research.
Méthodes De Synthèse
The synthesis of DPO has been reported using different methods. One of the methods involves the reaction of 3,4-dimethoxybenzaldehyde, phenylhydrazine, and phenylmethanethiol in the presence of sodium methoxide. Another method involves the reaction of 3,4-dimethoxybenzaldehyde, phenylhydrazine, and thiophenol in the presence of sodium methoxide. Both of these methods have been reported to yield DPO with good yields.
Applications De Recherche Scientifique
DPO has been found to have potential applications in various fields of scientific research. It has been reported to exhibit antitumor activity against different types of cancer cells such as breast cancer, lung cancer, and colon cancer. DPO has also been found to have antibacterial activity against different strains of bacteria such as Staphylococcus aureus, Escherichia coli, and Pseudomonas aeruginosa. Additionally, DPO has been reported to have antioxidant activity, which makes it a potential candidate for the treatment of oxidative stress-related diseases.
Propriétés
Formule moléculaire |
C17H16N2O3S |
|---|---|
Poids moléculaire |
328.4 g/mol |
Nom IUPAC |
3-(3,4-dimethoxyphenyl)-5-(phenylsulfanylmethyl)-1,2,4-oxadiazole |
InChI |
InChI=1S/C17H16N2O3S/c1-20-14-9-8-12(10-15(14)21-2)17-18-16(22-19-17)11-23-13-6-4-3-5-7-13/h3-10H,11H2,1-2H3 |
Clé InChI |
BCBDROXBMRHYCN-UHFFFAOYSA-N |
SMILES |
COC1=C(C=C(C=C1)C2=NOC(=N2)CSC3=CC=CC=C3)OC |
SMILES canonique |
COC1=C(C=C(C=C1)C2=NOC(=N2)CSC3=CC=CC=C3)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-[(5-cyclohexyl-4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-(2-thienylmethyl)acetamide](/img/structure/B296222.png)
![N-[1-(4-allyl-5-sulfanyl-4H-1,2,4-triazol-3-yl)-2-methylpropyl]-2-chlorobenzamide](/img/structure/B296224.png)


![2-({N-methyl-N-[(4-methylphenyl)sulfonyl]glycyl}amino)benzamide](/img/structure/B296229.png)
![N,4-dimethyl-N-{[3-(4-pyridinyl)-1,2,4-oxadiazol-5-yl]methyl}benzenesulfonamide](/img/structure/B296230.png)
![N-{[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}-N,4-dimethylbenzenesulfonamide](/img/structure/B296231.png)
![N,4-dimethyl-N-{[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}benzenesulfonamide](/img/structure/B296232.png)
![N-(2,5-dimethylphenyl)[1,1'-biphenyl]-2-carboxamide](/img/structure/B296234.png)
![N-{4-[(diethylamino)sulfonyl]phenyl}-2-[3-methyl(methylsulfonyl)anilino]acetamide](/img/structure/B296237.png)
![2-[4-methyl(methylsulfonyl)anilino]-N-[2-(phenylsulfanyl)phenyl]acetamide](/img/structure/B296239.png)
![N-[4-(1-azepanylsulfonyl)phenyl]-2-(phenylsulfanyl)propanamide](/img/structure/B296243.png)
![2-[4-ethyl(methylsulfonyl)anilino]-N-[2-(4-morpholinylcarbonyl)phenyl]acetamide](/img/structure/B296244.png)
![2-[(4-methoxybenzyl)sulfanyl]-N-[2-(methylsulfanyl)phenyl]acetamide](/img/structure/B296245.png)